molecular formula C15H20N6O3 B6438577 2,4-dimethoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine CAS No. 2549035-31-4

2,4-dimethoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine

Cat. No. B6438577
CAS RN: 2549035-31-4
M. Wt: 332.36 g/mol
InChI Key: LYFWQKGBJIMLSA-UHFFFAOYSA-N
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Description

The compound you mentioned is a derivative of 1,3,5-triazine, which is a class of compounds known for their wide range of applications, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties and are used clinically due to their antitumor properties .


Synthesis Analysis

1,3,5-Triazines can be synthesized from cyanuric chloride through sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds . The complete range of 2,4,6-trisubstituted-1,3,5-triazines can be obtained from cyanuric chloride by sequential substitution of the chloride atom using oxygen, nitrogen, and sulfur-centered nucleophiles .


Molecular Structure Analysis

The molecular structure of 1,3,5-triazines is characterized by a six-membered ring containing three nitrogen atoms and three carbon atoms . The specific structure of “2,4-dimethoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine” would include additional functional groups attached to this ring.


Chemical Reactions Analysis

The chemical reactions of 1,3,5-triazines typically involve the substitution of one or more of the ring atoms. For example, the substitution of Cl by the primary amines on the substrate was achieved in high to moderate yields by refluxing solution of 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. In general, 1,3,5-triazines are stable yet highly reactive compounds .

Scientific Research Applications

2,4-Dimethoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine has been found to have a number of potential applications in scientific research. It has been used as a ligand in the synthesis of a number of different compounds, including pyridines, quinolines, and other heterocyclic compounds. It has also been used as a catalyst in the synthesis of a number of different compounds, including pyridines, quinolines, and other heterocyclic compounds. In addition, it has been used as a reagent in the synthesis of a number of different compounds, including pyridines, quinolines, and other heterocyclic compounds.

Mechanism of Action

2,4-Dimethoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine has been found to act as a Lewis acid, which means that it can act as a catalyst in the formation of covalent bonds between molecules. It has been found to be particularly effective in the formation of covalent bonds between pyridines, quinolines, and other heterocyclic compounds. In addition, it has been found to be effective in the formation of covalent bonds between molecules that contain nitrogen atoms, such as amines and amides.
Biochemical and Physiological Effects
This compound has been found to have a number of interesting biochemical and physiological effects. It has been found to have an inhibitory effect on the activity of a number of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, it has been found to have an inhibitory effect on the activity of enzymes involved in the synthesis of proteins, such as the proteasome. Finally, it has been found to have an inhibitory effect on the activity of enzymes involved in the synthesis of DNA and RNA.

Advantages and Limitations for Lab Experiments

2,4-Dimethoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is that it is relatively inexpensive and easy to obtain. In addition, it is relatively stable and can be stored for long periods of time without degradation. However, it is important to note that this compound is not water soluble and must be used in an organic solvent. In addition, this compound is not particularly soluble in most organic solvents, so it must be used in small amounts.

Future Directions

There are a number of potential future directions for 2,4-Dimethoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the development of new applications for this compound, such as the use of it as a ligand in the synthesis of other compounds. Finally, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs and treatments.

Synthesis Methods

The synthesis of 2,4-dimethoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine has been studied extensively and a number of different methods have been developed. The most commonly used method is the condensation of 2,4-dimethoxy-6-chloropyrimidine with 3-[(pyrimidin-2-yloxy)methyl]piperidine in the presence of an acid catalyst. This reaction is typically carried out at room temperature and the yield is usually high. Other methods have also been developed, such as the reaction of 2,4-dimethoxy-6-chloropyrimidine with 3-[(pyrimidin-2-yloxy)methyl]piperidine in the presence of a base, or the reaction of 2,4-dimethoxy-6-chloropyrimidine with 3-[(pyrimidin-2-yloxy)methyl]piperidine in the presence of a Lewis acid.

properties

IUPAC Name

2,4-dimethoxy-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O3/c1-22-14-18-12(19-15(20-14)23-2)21-8-3-5-11(9-21)10-24-13-16-6-4-7-17-13/h4,6-7,11H,3,5,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFWQKGBJIMLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCC(C2)COC3=NC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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